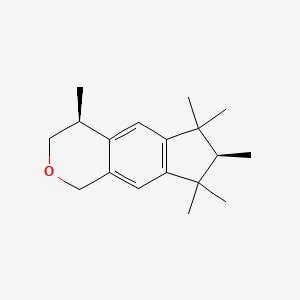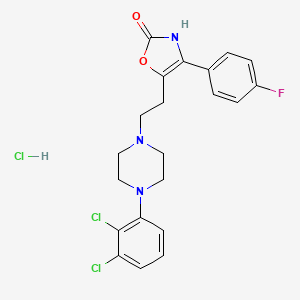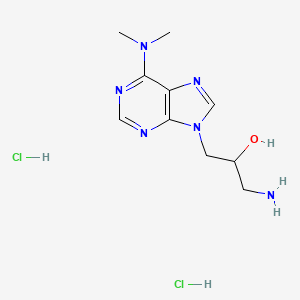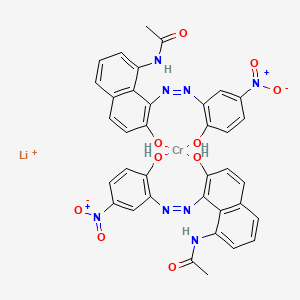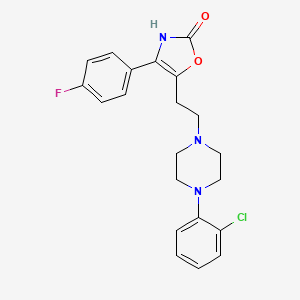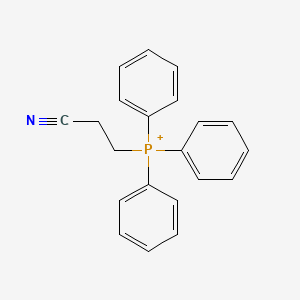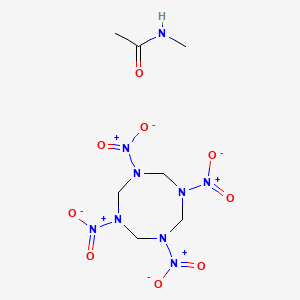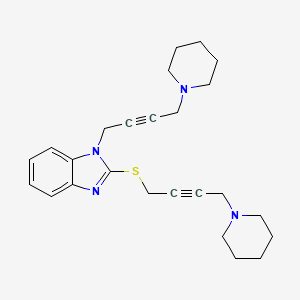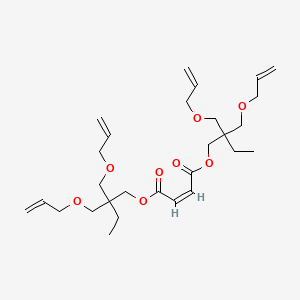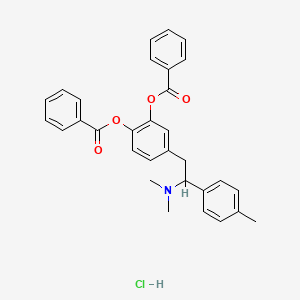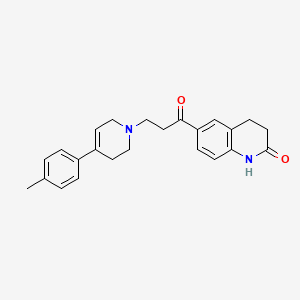
2(1H)-Quinolinone, 3,4-dihydro-6-(3-(3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinyl)-1-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 3,4-dihydro-6-(3-(3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinyl)-1-oxopropyl)- is a complex organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3,4-dihydro-6-(3-(3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinyl)-1-oxopropyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the quinolinone core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of substituents such as the 4-methylphenyl group through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: Reduction of intermediates to achieve the desired dihydro form.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinolinone, 3,4-dihydro-6-(3-(3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinyl)-1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized forms using oxidizing agents.
Reduction: Further reduction to more saturated forms.
Substitution: Reactions with nucleophiles or electrophiles to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce more saturated analogs.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 3,4-dihydro-6-(3-(3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinyl)-1-oxopropyl)- involves interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibition of key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate cellular responses.
Pathway Modulation: Alteration of signaling pathways to achieve desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.
Pyridinyl Derivatives: Compounds with pyridinyl groups similar to the 4-methylphenyl-pyridinyl moiety.
Uniqueness
2(1H)-Quinolinone, 3,4-dihydro-6-(3-(3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinyl)-1-oxopropyl)- is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.
Propriétés
Numéro CAS |
80834-73-7 |
|---|---|
Formule moléculaire |
C24H26N2O2 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
6-[3-[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]propanoyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H26N2O2/c1-17-2-4-18(5-3-17)19-10-13-26(14-11-19)15-12-23(27)21-6-8-22-20(16-21)7-9-24(28)25-22/h2-6,8,10,16H,7,9,11-15H2,1H3,(H,25,28) |
Clé InChI |
PRXOEWWQWRAAGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CCN(CC2)CCC(=O)C3=CC4=C(C=C3)NC(=O)CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



